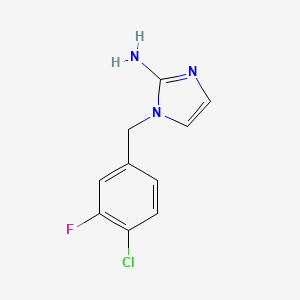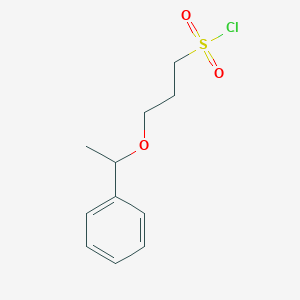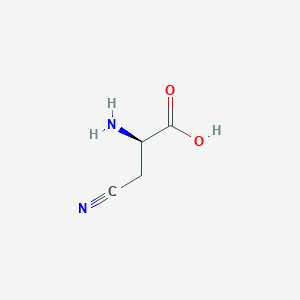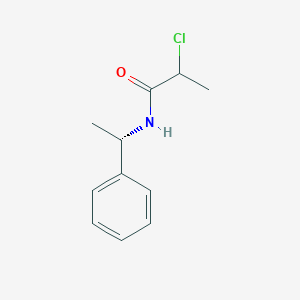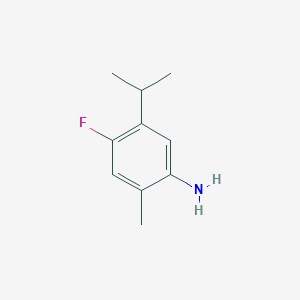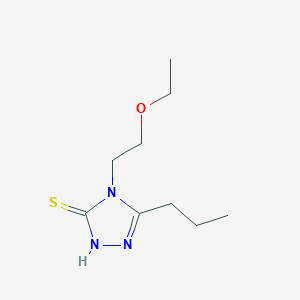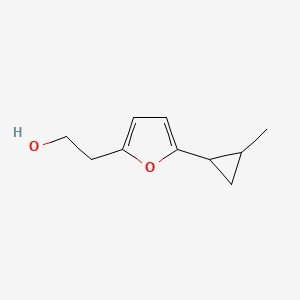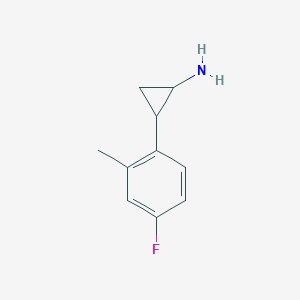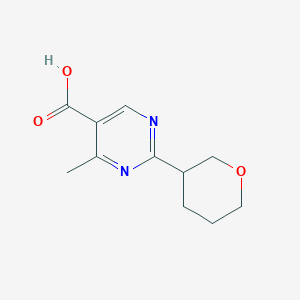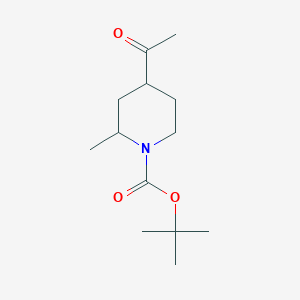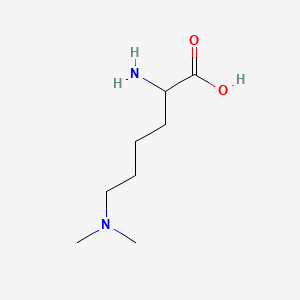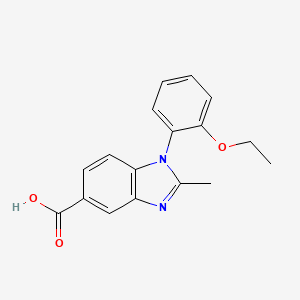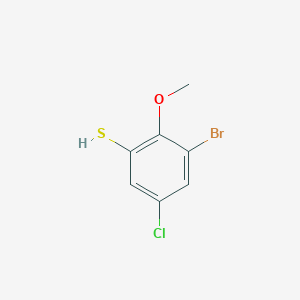
3-Bromo-5-chloro-2-methoxybenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-methoxybenzenethiol is an organic compound with the molecular formula C7H6BrClOS It is a derivative of benzenethiol, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methoxybenzenethiol typically involves the halogenation of 2-methoxybenzenethiol. The process includes:
Chlorination: The addition of a chlorine atom at the 5-position.
These reactions are usually carried out under controlled conditions using appropriate solvents and catalysts to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the bromine or chlorine substituents.
Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
3-Bromo-5-chloro-2-methoxybenzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-chloro-2-methoxybenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups influences its reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-2-methylaniline
- 3-Bromo-5-chloro-2-hydroxybenzophenone
- 3-Bromo-2-ethoxy-5-methylphenylboronic acid
Uniqueness
3-Bromo-5-chloro-2-methoxybenzenethiol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H6BrClOS |
|---|---|
Molecular Weight |
253.54 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzenethiol |
InChI |
InChI=1S/C7H6BrClOS/c1-10-7-5(8)2-4(9)3-6(7)11/h2-3,11H,1H3 |
InChI Key |
GMZOPIMQJCYDAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


